(R,S)-Nornicotine-13C6
Description
Properties
Molecular Formula |
C₃¹³C₆H₁₂N₂ |
|---|---|
Molecular Weight |
154.16 |
Synonyms |
3-(2-Pyrrolidinyl)pyridine-13C6; (±)-1’-Demethylnicotine-13C6; (±)-3-(2-Pyrrolidinyl)pyridine-13C6; (±)-1’-Demethylnicotine-13C6; (±)-Nornicotine-13C6; 2-(3-Pyridinyl)pyrrolidine-13C6; 3-(Pyrrolidin-2-yl)pyridine-13C6; |
Origin of Product |
United States |
Preparation Methods
Chiral Ketimine Intermediate Formation
The synthesis begins with the condensation of 13C6-labeled 3-(aminomethyl)pyridine (pyridine-13C5, aminomethyl-13C) with a chiral auxiliary, 2-hydroxy-3-pinanone , to form a ketimine intermediate. This step establishes the stereochemical framework for subsequent alkylation:
Key reaction parameters include:
Enantioselective C-Alkylation
The ketimine undergoes alkylation with 1-chloro-3-iodopropane to introduce the pyrrolidine’s three-carbon chain. Lithium diisopropylamide (LDA) facilitates deprotonation, enabling nucleophilic attack at -78°C:
Deprotection and Cyclization
Hydrazine-mediated cleavage of the ketimine liberates the primary amine, followed by base-catalyzed cyclization to form the pyrrolidine ring:
-
Racemic Mixture : Combining enantiomers (S and R) yields the (R,S) designation.
-
Purification : Flash chromatography (CHCl₃:MeOH:Et₃N, 100:10:1) achieves >95% purity.
Isotopic Labeling Strategy and Validation
Selection of 13C-Labeled Precursors
-
3-(Aminomethyl)pyridine-13C6 : Synthesized via catalytic 13CO₂ fixation or commercial procurement (e.g., Cambridge Isotope Laboratories).
-
Isotopic Enrichment : Confirmed via high-resolution MS (HRMS), showing a +6 Da shift compared to unlabeled nornicotine.
Optimization Challenges and Solutions
Isotopic Scrambling Mitigation
Yield Enhancement
-
Catalytic LDA : Substoichiometric LDA (1.2 eq.) reduces side reactions while maintaining efficiency.
-
Solvent Drying : Molecular sieves (3Å) in THF suppress hydrolysis of the ketimine.
Applications in Metabolic and Pharmacokinetic Studies
This compound serves as an internal standard in:
Q & A
Q. What criteria distinguish high-quality vs. unreliable data in studies involving this compound?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Sample sizes ≥n=6/group for in vivo studies.
- Interesting : Mechanistic insights (e.g., nAChR allosteric modulation).
- Novel : First use of 13C6 labeling in neurochemical imaging.
- Ethical : IACUC-approved protocols for animal studies.
- Relevant : Addresses gaps in nicotine addiction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
